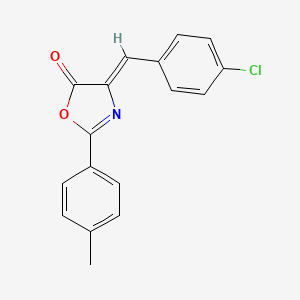

4-(4-Chloro-benzylidene)-2-p-tolyl-4H-oxazol-5-one

Description

Properties

Molecular Formula |

C17H12ClNO2 |

|---|---|

Molecular Weight |

297.7 g/mol |

IUPAC Name |

(4Z)-4-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |

InChI |

InChI=1S/C17H12ClNO2/c1-11-2-6-13(7-3-11)16-19-15(17(20)21-16)10-12-4-8-14(18)9-5-12/h2-10H,1H3/b15-10- |

InChI Key |

LXZFARBLGKKKKU-GDNBJRDFSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2 |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Procedure and Conditions

-

Reactants :

-

p-Tolylhippuric acid (0.01 mol)

-

4-Chlorobenzaldehyde (0.01 mol)

-

Acetic anhydride (20 mL)

-

Anhydrous sodium acetate (0.16 g, 0.002 mol)

-

-

Process :

The mixture is refluxed at 100°C for 4 hours, during which the oxazolone ring forms via dehydration. The reaction is quenched by pouring into ice-water, yielding a precipitate that is filtered and recrystallized from ethanol. -

Yield and Characterization :

Mechanistic Insights

The reaction proceeds via a ketene intermediate formed from the dehydration of p-tolylhippuric acid. Nucleophilic attack by the aldehyde’s carbonyl oxygen on the ketene generates the azlactone ring, with sodium acetate neutralizing acetic acid byproducts.

Solvent-Free Mechanochemical Approach

A green chemistry variant eliminates solvents by employing mechanochemical grinding, enhancing atom economy and reducing waste.

Procedure and Conditions

-

Reactants :

-

Glycine (0.01 mol)

-

p-Toluoyl chloride (0.01 mol)

-

4-Chlorobenzaldehyde (0.01 mol)

-

Fused sodium acetate (0.16 g)

-

Acetic anhydride (2–3 drops)

-

-

Process :

Components are ground in a ball mill for 30–60 minutes. The exothermic reaction forms the oxazolone directly, which is washed with ethanol and dried. -

Yield and Advantages :

Catalytic Methods Using ZnO

Zinc oxide (ZnO) serves as an efficient heterogeneous catalyst, enabling room-temperature synthesis.

Procedure and Conditions

-

Reactants :

-

p-Tolylhippuric acid (0.01 mol)

-

4-Chlorobenzaldehyde (0.01 mol)

-

ZnO (10 mol%)

-

Acetic anhydride (15 mL)

-

-

Process :

The mixture is stirred at 25°C for 2 hours. ZnO facilitates proton transfer, accelerating cyclization. The product is isolated via filtration and recrystallized. -

Yield and Efficiency :

Alternative Synthetic Routes

Polyphosphoric Acid (PPA)-Mediated Synthesis

PPA acts as both catalyst and dehydrating agent, enabling rapid cyclization at elevated temperatures.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Comparative Analysis of Methodologies

| Method | Catalyst | Time | Yield | Eco-Friendliness |

|---|---|---|---|---|

| Classical Erlenmeyer | NaOAc | 4 h | 75–85% | Moderate |

| Mechanochemical | None | 45 min | 70–78% | High |

| ZnO-Catalyzed | ZnO | 2 h | 80–88% | High |

| PPA-Mediated | PPA | 2 h | 72–76% | Low |

| Microwave-Assisted | NaOAc | 15 min | 82% | Moderate |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-benzylidene)-2-p-tolyl-4H-oxazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced oxazole derivatives.

Substitution: The chlorine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Oxidized oxazole derivatives.

Reduction: Reduced oxazole derivatives.

Substitution: Substituted benzylidene oxazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-benzylidene)-2-p-tolyl-4H-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins, thereby exerting its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Electron Effects : The 4-chlorobenzylidene group in the target compound enhances electron deficiency at the oxazolone ring, increasing susceptibility to nucleophilic attack compared to benzylidene or methyl-substituted analogs (e.g., ) .

Bioactivity: Chlorine substituents correlate with enhanced antimicrobial and antiparasitic activity.

Comparison with Analog Syntheses :

- 4-(4-Chlorobenzylidene)-2-phenyl-4H-oxazol-5-one (): Synthesized similarly using benzaldehyde instead of p-tolyl acyl chloride.

- 4-(2-Chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one (): Requires harsher conditions due to electron-deficient aldehydes, with reaction times extended to 2–3 hours .

Crystallographic and Spectroscopic Data

While crystallographic data for the target compound is unavailable, analogs like 2-(4-chloro-benzylidene)-3,4-dihydronaphthalen-1(2H)-one () exhibit monoclinic crystal systems (space group P2₁/c) with bond lengths and angles influenced by chlorine’s electronegativity. The target compound’s p-tolyl group may induce distinct packing patterns due to methyl-phenyl interactions .

Infrared (IR) spectra of related oxazolones show C=O stretches at 1700–1750 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹ , with shifts depending on substituent electron effects .

Biological Activity

4-(4-Chloro-benzylidene)-2-p-tolyl-4H-oxazol-5-one is a synthetic organic compound belonging to the oxazole family. Its unique structure, characterized by a chlorobenzylidene moiety and a p-tolyl group, has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of 4-(4-Chloro-benzylidene)-2-p-tolyl-4H-oxazol-5-one is C18H15ClN2O2, with a molecular weight of approximately 328.77 g/mol. The compound features an oxazolone ring that is known for its reactivity, making it an interesting candidate for various biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of bacteria and fungi. It has been shown to inhibit enzymes involved in nucleic acid and protein synthesis, which contributes to its effectiveness as an antimicrobial agent. In vitro studies have demonstrated its efficacy against various strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Anticancer Effects

The compound's structural characteristics allow it to interact with biological targets, potentially leading to enzyme inhibition and modulation of cellular processes. Notably, studies have indicated that 4-(4-Chloro-benzylidene)-2-p-tolyl-4H-oxazol-5-one can bind to amyloid proteins, which may prevent their aggregation—a process linked to neurodegenerative diseases such as Alzheimer's. This property highlights its potential as a therapeutic agent in neurodegenerative conditions.

The mechanism by which 4-(4-Chloro-benzylidene)-2-p-tolyl-4H-oxazol-5-one exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical for cellular functions.

- Molecular Interactions : Interaction studies utilizing molecular docking simulations reveal that the compound can effectively bind to target proteins, disrupting their normal functions.

- Cellular Modulation : It influences various signaling pathways within cells, which can lead to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique features that may enhance its biological activity:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 4-(4-Bromo-benzylidene)-2-methyl-4H-oxazol-5-one | Bromine substitution instead of chlorine | Different reactivity profile due to bromine's larger size |

| 2-Methylbenzylidene derivative | Lacks the oxazole ring | Different pharmacological properties |

| 4-(2-Chlorobenzylidene)-2-(4-nitrophenyl)-1,3-oxazol-5-one | Contains a nitrophenyl group | Studied for different biological activities |

The chlorine substitution in 4-(4-Chloro-benzylidene)-2-p-tolyl-4H-oxazol-5-one may enhance its binding affinity and selectivity towards biological targets compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : A study demonstrated that the compound inhibited the growth of multiple bacterial strains, including resistant strains, suggesting its potential as a new antimicrobial agent.

- Cytotoxicity in Cancer Cells : In vitro assays on leukemic cell lines showed significant cytotoxic effects at varying concentrations, indicating its potential use in cancer therapy.

- Neuroprotective Effects : Research exploring its interaction with amyloid proteins showed promising results in preventing aggregation, which is crucial for developing treatments for Alzheimer's disease.

Q & A

Basic: What are the recommended methods for synthesizing 4-(4-Chloro-benzylidene)-2-p-tolyl-4H-oxazol-5-one with high yield and purity?

Methodological Answer:

The synthesis typically involves a multi-step approach, starting with the condensation of 4-chlorobenzaldehyde with 2-p-tolyl-4H-oxazol-5-one precursors under acidic or basic conditions. Key parameters include:

- Temperature Control : Maintain reaction temperatures between 60–80°C to favor imine formation while minimizing side reactions.

- Catalyst Selection : Use anhydrous acetic acid or p-toluenesulfonic acid (PTSA) to accelerate the benzylidene formation .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) or recrystallization from ethanol can improve purity. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Basic: How can researchers confirm the molecular structure of 4-(4-Chloro-benzylidene)-2-p-tolyl-4H-oxazol-5-one?

Methodological Answer:

Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow high-quality crystals via slow evaporation in dichloromethane/hexane. Refine data using SHELXL (for small molecules) to determine bond lengths, angles, and torsion angles .

- Spectroscopic Validation :

- NMR : Compare experimental and NMR shifts with density functional theory (DFT)-calculated values to verify resonance assignments.

- FT-IR : Identify characteristic C=O (oxazolone) and C=N (benzylidene) stretching bands (~1700–1650 cm) .

Visualization tools like ORTEP-3 can aid in interpreting crystallographic data .

Advanced: What strategies can be employed to analyze structure-activity relationships (SAR) of 4-(4-Chloro-benzylidene)-2-p-tolyl-4H-oxazol-5-one derivatives in anticancer research?

Methodological Answer:

SAR studies require systematic structural modifications and biological assays:

- Derivatization : Introduce substituents at the benzylidene (e.g., electron-withdrawing groups) or oxazolone ring (e.g., alkyl/aryl groups) to probe electronic and steric effects .

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., glioma U251, prostate PC-3) using MTT assays. Compare IC values to identify potency trends.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., topoisomerase II). Validate with molecular dynamics simulations .

Advanced: How should researchers address contradictions in spectroscopic data during the characterization of 4-(4-Chloro-benzylidene)-2-p-tolyl-4H-oxazol-5-one derivatives?

Methodological Answer:

Contradictions often arise from tautomerism or solvent effects. Mitigation strategies include:

- Multi-Technique Cross-Validation : Combine - HMBC NMR to resolve tautomeric equilibria (e.g., keto-enol forms) and SC-XRD for definitive bond connectivity .

- Solvent Screening : Test NMR in deuterated DMSO or CDCl to assess solvent-dependent shifts.

- Dynamic NMR (DNMR) : Monitor temperature-dependent coalescence of signals to identify dynamic processes .

Advanced: What computational approaches are suitable for predicting the ADME properties of 4-(4-Chloro-benzylidene)-2-p-tolyl-4H-oxazol-5-one derivatives?

Methodological Answer:

Use in silico tools to evaluate absorption, distribution, metabolism, and excretion (ADME):

- SwissADME : Input SMILES strings to predict logP (lipophilicity), bioavailability, and P-glycoprotein substrate potential.

- CYP450 Metabolism : Employ Schrödinger’s BioLuminate or StarDrop to identify metabolic hotspots (e.g., oxidation at the benzylidene moiety).

- Toxicity Profiling : Apply ProTox-II to assess hepatotoxicity and mutagenicity risks .

Advanced: How can solvent effects influence the reaction pathways in modifying the oxazolone ring of 4-(4-Chloro-benzylidene)-2-p-tolyl-4H-oxazol-5-one?

Methodological Answer:

Solvent polarity and proticity significantly impact reaction kinetics and selectivity:

- Polar Aprotic Solvents (e.g., DMF, DMSO) : Stabilize charged intermediates, favoring nucleophilic substitution at the oxazolone’s C-2 position.

- Non-Polar Solvents (e.g., toluene) : Promote cycloaddition reactions via enhanced π-π stacking of aromatic substituents.

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields by enhancing solvent dielectric heating (e.g., ethanol at 100°C, 150 W) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.